[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium
Description
[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium is a purine-derived compound characterized by a modified ribose-like oxolane (tetrahydrofuran) ring substituted with a 6-aminopurin-9-yl group (adenine base) and a methylimino-imino-azanium moiety. This compound shares structural motifs with nucleotides but differs in its substitution pattern, particularly the imino-imino-azanium side chain, which distinguishes it from canonical nucleosides like adenosine .
Structure
3D Structure
Properties
Molecular Formula |
C10H13N8O2+ |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methylimino-iminoazanium |
InChI |
InChI=1S/C10H13N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,12,19H,1-2H2,(H2,11,13,14)/q+1 |
InChI Key |
JWQLYQDMDJBFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=N)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Phosphorylation and Functionalization
The synthesis begins with 2',5'-dideoxyadenosine, which undergoes phosphorylation to introduce the imino-imino-azanium group. A patented method involves sequential phosphorylation using phosphoryl chloride (POCl3) in anhydrous conditions, followed by coupling with an iminophosphorane reagent. This step ensures regioselective modification at the 2',5'-positions while preserving the adenine base.
Reaction Conditions
-
Phosphorylation Agent : POCl3 in trimethyl phosphate (TMP) at -10°C.
-
Coupling Reagent : 1,1'-Carbonyldiimidazole (CDI) with ammonium bicarbonate.
Enzymatic and Biocatalytic Approaches
While chemical synthesis dominates, enzymatic methods using adenosine deaminase and phosphotransferases have been explored for stereoselective modifications. For example, E. coli-expressed kinases selectively phosphorylate the 3'-hydroxy group, though yields remain lower (<40%) compared to chemical routes.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves the target compound from byproducts. Retention times typically range from 12–14 minutes.
HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6×250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Spectroscopic Validation
Formulation and Stability
Solubility Enhancement Strategies
The compound’s low aqueous solubility (≤1 mg/mL) necessitates formulation with co-solvents:
-
DMSO/Tween 80/Saline : 10:5:85 ratio achieves 5 mM solubility.
-
Lyophilization : Freeze-drying in 5% mannitol yields a stable powder (2-year shelf life at -20°C).
Stability Data
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, aqueous solution | 15% | 1 month |
| -80°C, DMSO stock | <5% | 6 months |
Chemical Reactions Analysis
Types of Reactions
[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imino group may produce primary amines.
Scientific Research Applications
Antiviral Properties
Research indicates that nucleoside analogs similar to [5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium exhibit antiviral activity. These compounds can inhibit viral replication by mimicking natural nucleotides, thereby disrupting viral RNA synthesis. For instance, studies have shown that certain derivatives possess efficacy against viruses such as HIV and Hepatitis C .
Cancer Therapeutics
The compound's structural similarity to adenosine suggests potential applications in cancer therapy. It may act as an inhibitor of adenosine receptors, which are often overexpressed in tumors. By blocking these receptors, the compound could enhance anti-tumor immunity and reduce tumor growth .
Nucleotide Synthesis
In molecular biology, the compound can serve as a substrate for the synthesis of modified nucleotides. This application is crucial for creating probes and primers used in various genetic analyses, including PCR (Polymerase Chain Reaction) and sequencing technologies .
Gene Therapy
The ability of this compound to integrate into RNA or DNA sequences positions it as a candidate for gene therapy applications. By delivering therapeutic genes or silencing RNA molecules, it can potentially correct genetic disorders at the molecular level .
Immunomodulation
The compound has shown promise in modulating immune responses. Its interaction with immune cells may enhance the efficacy of vaccines or immunotherapies by promoting a more robust immune response against pathogens or cancer cells .
Neuroprotective Effects
Emerging studies suggest that compounds related to this compound may exhibit neuroprotective properties. This could have implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by inhibiting neuronal apoptosis and promoting cell survival .
Case Studies
Mechanism of Action
The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related purine derivatives (Table 1):
Table 1: Structural Comparison of Key Purine Derivatives
Table 2: Physicochemical and Functional Comparisons
Key Research Findings
- Synthetic Accessibility: The target compound’s imino-imino-azanium group distinguishes it from SAMe and PAPS, which require enzymatic or multistep organic synthesis. By contrast, purine azo dyes (e.g., 8-arylhydrazono derivatives) are synthesized via diazo coupling at the purine C8 position with moderate yields (35–60%) .
- Biological Specificity: Unlike SAMe, which donates methyl groups, the target compound’s azanium group may facilitate binding to negatively charged biomolecules (e.g., DNA or phosphorylated proteins). This contrasts with quinazolinone-purine hybrids, which target hydrophobic kinase active sites .
- Stability : The oxolane ring’s 3-hydroxy group in the target compound may confer greater hydrolytic stability compared to SAMe’s labile sulfonate group .
Biological Activity
The compound known as [5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium is a complex molecule with significant biological implications, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 1005.633 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly its interactions with nucleic acids and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C30H38N15O19P3 |
| Molecular Weight | 1005.633 g/mol |
| Density | 2.24 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including nucleic acids and proteins. The presence of the 6-aminopurine moiety suggests potential roles in nucleic acid metabolism and enzyme inhibition.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. In vitro studies have shown that derivatives exhibit significant inhibition, with some compounds demonstrating IC50 values below 10 µM, indicating potent activity against MAO-B .
- Antitumor Activity : Research indicates that compounds related to this structure may possess antitumor properties. They have been shown to affect cancer cell proliferation and induce apoptosis in various cell lines .
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, potentially by interfering with viral replication processes .
Study on MAO Inhibition
In a study focusing on the inhibition of MAO enzymes, several derivatives of the compound were synthesized and tested. The results highlighted that specific substitutions on the oxolan ring enhanced inhibitory potency:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 5f | 0.900 | Highly potent MAO-B inhibitor |
| 7c | 0.371 | Most potent among tested |
| 5a | 4.28 | Moderate inhibitor |
These findings underscore the importance of structural modifications in enhancing biological activity .
Antitumor Studies
Another investigation evaluated the antitumor effects of related compounds on colorectal cancer cells, revealing significant cytotoxic activity. The study provided insights into the molecular mechanisms involved, including histone deacetylase inhibition, which is linked to tumor growth regulation .
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Neurological Disorders : As a MAO inhibitor, it may offer therapeutic benefits in conditions like Parkinson's disease by enhancing dopamine levels.
- Cancer Therapy : Its antitumor properties position it as a candidate for developing new cancer treatments.
- Antiviral Treatments : Further research could elucidate its potential in combating viral infections.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between variables . Purification techniques such as reverse-phase HPLC or ion-exchange chromatography should be employed to isolate the compound from byproducts, guided by analytical data (e.g., NMR, MS) .
Q. What advanced spectroscopic techniques are critical for resolving the stereochemical configuration of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated in structurally analogous purine derivatives ) with high-field NMR (e.g., - HSQC and NOESY) to confirm stereochemistry in solution. Circular Dichroism (CD) spectroscopy can further validate chiral centers in the oxolane ring .
Q. How does the compound interact with nucleotide-binding enzymes, and what experimental models are suitable for studying these interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes like kinases or polymerases. Molecular docking simulations (using software such as AutoDock Vina) can predict binding poses, which should be validated via mutagenesis studies targeting conserved nucleotide-binding domains .
Advanced Research Questions
Q. How can contradictory data regarding the compound's metabolic stability in different biological models be systematically addressed?
- Methodological Answer : Apply orthogonal assays (e.g., microsomal stability tests vs. cell-based metabolic profiling) to reconcile discrepancies. Statistical meta-analysis of existing datasets, combined with kinetic modeling (e.g., Michaelis-Menten parameters), can identify confounding variables such as enzyme isoform specificity or pH-dependent degradation pathways .
Q. What computational strategies are effective in predicting the compound's behavior in novel biochemical environments?
- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to study electronic interactions in enzyme active sites. Molecular dynamics (MD) simulations over nanosecond timescales can reveal conformational flexibility and solvent accessibility of functional groups (e.g., the imino-azanium moiety) under physiological conditions .
Q. How can researchers design experiments to elucidate the compound's mechanism of action when traditional biochemical assays yield inconclusive results?
- Methodological Answer : Integrate multi-omics approaches (e.g., phosphoproteomics to map kinase inhibition or transcriptomics to identify downstream gene regulation). CRISPR-Cas9 knockout libraries can pinpoint cellular pathways affected by the compound, while single-molecule fluorescence resonance energy transfer (smFRET) can visualize real-time interactions with DNA/RNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
